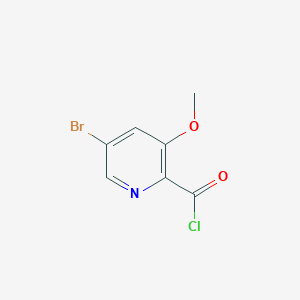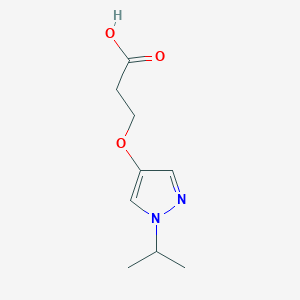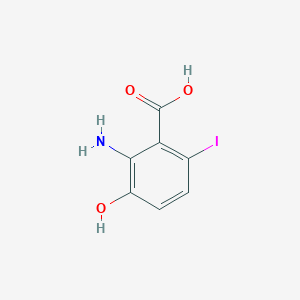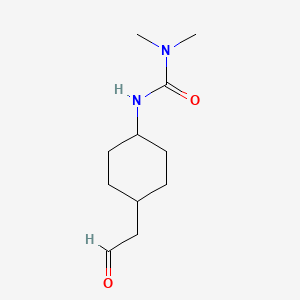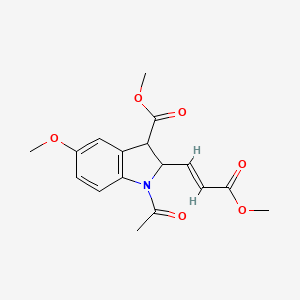
2,3-Di(naphthalen-2-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di(naphthalen-2-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. The structure of this compound consists of a quinoxaline core with two naphthyl groups attached at the 2 and 3 positions, which imparts unique properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(naphthalen-2-yl)quinoxaline can be achieved through several methods. One common approach involves the condensation of 2-naphthylamine with 1,2-diketones under acidic conditions. This reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the formation of the quinoxaline ring .
Another method involves the microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines. This approach leads to the high-yielding formation of quinoxalines as sole, easily isolable products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di(naphthalen-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones under specific conditions.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2 and 3 positions of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Di(naphthalen-2-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,3-Di(naphthalen-2-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which contributes to its anticancer and antimicrobial activities. Additionally, it can inhibit certain enzymes and receptors, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenylquinoxaline: Similar in structure but with phenyl groups instead of naphthyl groups.
2,3-Di(thio-4-chlorophenyl)quinoxaline: Contains thio and chlorophenyl groups, exhibiting different biological activities.
2,3-Dichloroquinoxaline: A simpler derivative with chlorine atoms at the 2 and 3 positions.
Uniqueness
2,3-Di(naphthalen-2-yl)quinoxaline is unique due to the presence of naphthyl groups, which enhance its electronic properties and biological activities. The extended conjugation provided by the naphthyl groups contributes to its stability and makes it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C28H18N2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2,3-dinaphthalen-2-ylquinoxaline |
InChI |
InChI=1S/C28H18N2/c1-3-9-21-17-23(15-13-19(21)7-1)27-28(30-26-12-6-5-11-25(26)29-27)24-16-14-20-8-2-4-10-22(20)18-24/h1-18H |
Clé InChI |
DCERQJVUDSJYLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N=C3C5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


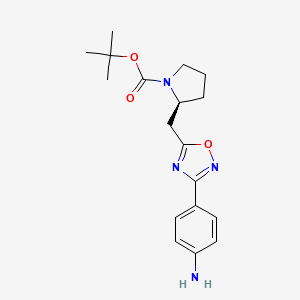
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)

